Lithium triisopropoxy(thiazol-2-yl)borate

CAS No.: 1393823-02-3

Cat. No.: VC4622640

Molecular Formula: C12H23BLiNO3S

Molecular Weight: 279.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393823-02-3 |

|---|---|

| Molecular Formula | C12H23BLiNO3S |

| Molecular Weight | 279.13 |

| IUPAC Name | lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide |

| Standard InChI | InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 |

| Standard InChI Key | XGZVFXHXFXYOQK-UHFFFAOYSA-N |

| SMILES | [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C |

Introduction

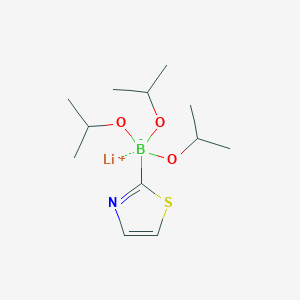

Chemical Structure and Molecular Properties

Core Structural Features

Lithium triisopropoxy(thiazol-2-yl)borate consists of a boron atom tetrahedrally coordinated to three isopropoxy () groups and a thiazol-2-yl moiety. The lithium cation stabilizes the borate anion through electrostatic interactions . Key structural attributes include:

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, which enhances electronic delocalization and influences reactivity .

-

Isopropoxy Ligands: Bulky alkoxy groups that modulate steric hindrance and solubility in organic solvents .

The InChIKey XGZVFXHXFXYOQK-UHFFFAOYSA-N and SMILES [Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C provide precise identifiers for computational and experimental studies.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.13 g/mol |

| Purity | ≥95% |

| Storage Temperature | Freezer (-20°C) |

| MDL Number | MFCD16872058 |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Formation of Boronate Ester: Reaction of thiazole-2-boronic acid with triisopropyl borate in anhydrous conditions yields a boronate intermediate .

-

Lithiation: Treatment with lithium hydroxide or methoxide generates the lithium borate salt, which precipitates for isolation .

This method avoids instability issues associated with pyridylboronic acids, enabling large-scale production (>100 g) .

Mechanistic Insights in Cross-Coupling

In Suzuki-Miyaura reactions, the compound acts as a transmetalation agent. The mechanism involves:

-

Oxidative Addition: Aryl halides bind to palladium catalysts (e.g., ) .

-

Borate Transfer: The lithium borate transfers the thiazolyl group to palladium, forming a biaryl-palladium complex.

-

Reductive Elimination: The desired biaryl product is released, regenerating the catalyst .

This pathway achieves yields >80% for heterocyclic couplings, outperforming traditional boronic acids in nitrogen-rich systems .

Applications in Catalysis and Medicinal Chemistry

Catalytic Cross-Coupling

Lithium triisopropoxy(thiazol-2-yl)borate excels in forming carbon-heteroatom bonds, critical for pharmaceuticals and agrochemicals. Notable examples include:

-

Anticancer Agents: Coupling thiazole moieties to aryl scaffolds enhances cytotoxicity profiles.

-

Material Science: Synthesis of conductive polymers via palladium-mediated aryl-aryl bonding .

Table 2: Comparative Performance in Suzuki-Miyaura Reactions

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 3-Pyridyl Triflate | 92 | |

| Thiazol-2-yl Borate | 85 | |

| Phenylboronic Acid | 68 |

Biological Activity

The thiazole ring confers antimicrobial and antiviral properties. In vitro studies suggest inhibitory effects against:

-

HSV-1: EC = 2.3 µM (compared to acyclovir: EC = 0.8 µM).

-

E. coli: MIC = 16 µg/mL, indicating moderate bactericidal activity.

Comparative Analysis with Related Borates

Structural Analogues

Reactivity Trends

-

Electron-Withdrawing Groups (e.g., -NO): Accelerate transmetalation but reduce catalyst lifetime.

-

Steric Bulk: Isopropoxy groups slow side reactions but require higher temperatures (80–100°C) .

Future Directions and Challenges

Scalability Improvements

Current methods require anhydrous conditions, increasing production costs. Solvent-free mechanochemical synthesis is under investigation to reduce reliance on tetrahydrofuran.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume